Introduction: The Strategic Value of the Indanone Scaffold
Introduction: The Strategic Value of the Indanone Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-methyl-1-indanone
This guide provides an in-depth exploration of 7-Bromo-2-methyl-1-indanone (CAS No. 213381-43-2), a key chemical intermediate for professionals in research, drug development, and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, underscoring its significance as a versatile building block in modern organic synthesis.
The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1] These motifs are prevalent in a wide array of natural products and pharmacologically active molecules, demonstrating diverse biological activities.[2][3][4][5] The strategic introduction of substituents onto this core structure allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
7-Bromo-2-methyl-1-indanone emerges as a particularly valuable derivative. The presence of a bromine atom at the 7-position provides a versatile synthetic handle for a multitude of cross-coupling reactions, while the methyl group at the 2-position influences the molecule's stereochemistry and metabolic stability. This combination makes it an indispensable precursor for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][6]
Section 1: Core Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The key identifiers and computed properties for 7-Bromo-2-methyl-1-indanone are summarized below.
Physicochemical Data
The following table outlines the primary chemical identifiers and computed physical properties for 7-Bromo-2-methyl-1-indanone.
| Property | Value | Source |
| CAS Number | 213381-43-2 | [1][7][8] |
| Molecular Formula | C₁₀H₉BrO | [7][8] |
| Molecular Weight | 225.08 g/mol | [7][8] |
| IUPAC Name | 7-bromo-2-methyl-2,3-dihydroinden-1-one | [8] |
| Synonyms | 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | [8] |
| XLogP3 | 2.9 | [8] |
| Physical Form | Solid | [9] |
Spectroscopic Characterization
Expert Insight: The interpretation of spectroscopic data is a process of pattern recognition. The indanone core has characteristic signals that are modulated by its substituents. The bromine atom, for instance, will have a subtle effect on the chemical shifts of nearby aromatic protons, while the methyl group introduces distinct signals in both ¹H and ¹³C NMR spectra.
Expected Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons (3H) | δ 7.10 - 7.60 ppm | Protons on the brominated benzene ring, likely appearing as doublets and a triplet. |
| Methine Proton (1H, -CH(CH₃)-) | δ 2.60 - 3.10 ppm | A multiplet (e.g., quartet) due to coupling with the adjacent methylene and methyl protons. | |
| Methylene Protons (2H, -CH₂-) | δ 2.90 - 3.50 ppm | Diastereotopic protons adjacent to the stereocenter, likely appearing as complex multiplets (e.g., doublet of doublets). | |
| Methyl Protons (3H, -CH₃) | δ 1.10 - 1.40 ppm | A doublet due to coupling with the adjacent methine proton. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 205 ppm | Typical range for a ketone conjugated with an aromatic ring. |
| Aromatic Carbons (6C) | δ 120 - 150 ppm | Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C-Br) appearing around δ 118-125 ppm. | |
| Aliphatic Carbons (3C) | δ 15 - 50 ppm | Signals corresponding to the methine, methylene, and methyl carbons. | |
| IR Spectroscopy | C=O Stretch | ~1705 cm⁻¹ | Strong absorption characteristic of an α,β-unsaturated ketone within a five-membered ring.[10] |
| Aromatic C=C Stretch | ~1590 - 1470 cm⁻¹ | Multiple bands indicating the aromatic ring.[10] | |
| C-Br Stretch | ~600 - 500 cm⁻¹ | Weaker absorption in the fingerprint region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 224/226 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| Key Fragments | [M-Br]⁺, [M-CO]⁺, [M-CH₃]⁺ | Fragments corresponding to the loss of a bromine atom, carbon monoxide, or a methyl group. |
Section 2: Synthesis Methodologies
The synthesis of 7-Bromo-2-methyl-1-indanone typically relies on established organic chemistry transformations. The most common strategies involve either the cyclization of a pre-functionalized precursor or the late-stage bromination of an existing indanone core.[1]
Primary Synthetic Pathways
-
Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for forming the indanone ring system.[1][5] The synthesis starts with a suitably substituted 3-arylpropionic acid, which undergoes cyclization in the presence of a strong acid or Lewis acid catalyst (e.g., polyphosphoric acid (PPA) or AlCl₃) to form the bicyclic ketone.[2]
-
Regioselective Bromination: An alternative approach involves the synthesis of 2-methyl-1-indanone first, followed by a directed bromination.[1] Achieving high regioselectivity for the 7-position requires careful selection of the brominating agent and reaction conditions to prevent the formation of other isomers.
The diagram below illustrates the general workflow for the Friedel-Crafts acylation approach.
Caption: General workflow for synthesizing 7-Bromo-2-methyl-1-indanone.
Representative Synthesis Protocol: Friedel-Crafts Acylation
This protocol is a representative methodology based on well-established procedures for indanone synthesis.[2][5] Researchers should perform their own optimization.
Objective: To synthesize 7-Bromo-2-methyl-1-indanone from 3-(3-bromophenyl)butanoic acid.
Materials:
-
3-(3-bromophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice water
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromophenyl)butanoic acid (1.0 eq).
-
Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material). Heat the mixture with stirring to 80-100 °C.
-
Causality Note: PPA serves as both the solvent and the Lewis acid catalyst, promoting the intramolecular acylation that closes the five-membered ring. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 7-Bromo-2-methyl-1-indanone.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 7-Bromo-2-methyl-1-indanone is primarily driven by the reactivity of its aryl bromide functionality, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][6]
Caption: Key synthetic transformations of 7-Bromo-2-methyl-1-indanone.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 7-position.[6]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple 7-Bromo-2-methyl-1-indanone with phenylboronic acid.
Materials:
-
7-Bromo-2-methyl-1-indanone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: To a degassed mixture of toluene/ethanol in a Schlenk flask, add 7-Bromo-2-methyl-1-indanone, phenylboronic acid, and Pd(PPh₃)₄.
-
Causality Note: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the catalytic cycle. A mixed solvent system is often used to ensure all reactants remain dissolved.
-
-
Base Addition: Add the degassed 2M Na₂CO₃ solution.
-
Causality Note: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere (Nitrogen or Argon) and stir until the starting material is consumed (as monitored by TLC).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield 7-phenyl-2-methyl-1-indanone.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of aniline derivatives, which are common motifs in pharmacologically active compounds.[1][6] The protocol is similar to the Suzuki coupling but employs an amine nucleophile and typically a different ligand/base system (e.g., BINAP/NaOtBu).
Section 4: Safety, Handling, and Storage
Proper handling of 7-Bromo-2-methyl-1-indanone is essential to ensure laboratory safety. It is classified as a harmful substance.[7]
| Hazard Information | Precautionary Measures |
| H302: Harmful if swallowed.[7] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[7] |
| H315: Causes skin irritation.[7] | P264: Wash face, hands and any exposed skin thoroughly after handling.[9] |
| H319: Causes serious eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |
| H335: May cause respiratory irritation.[7] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][11] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[9][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]
Conclusion
7-Bromo-2-methyl-1-indanone is a high-value intermediate whose strategic importance cannot be overstated. Its indanone core provides a robust and biologically relevant scaffold, while the bromine atom serves as a linchpin for diversification through modern cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers and drug development professionals to fully leverage its potential in the creation of novel and complex molecules.
References
-
7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. [Link]
-
7-Bromo-2-methyl-1-indanone | CAS#:213381-43-2. (n.d.). Chemsrc. [Link]
-
7-Bromo-2-methyl-1H-indene, CAS No. 880652-93-7. (n.d.). iChemical. [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 7. 7-Bromo-2-methyl-1-indanone | CymitQuimica [cymitquimica.com]
- 8. 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 15869783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. westliberty.edu [westliberty.edu]
